molecular formula C9H16N2O3 B13438837 1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate

1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate

Cat. No.: B13438837
M. Wt: 200.23 g/mol
InChI Key: IKBXVBJVHAFIIW-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate is a specialized chemical reagent featuring a carbamate-protected amino group on an azetidinone scaffold. The azetidinone ring, a four-membered lactam, is a structure of high significance in medicinal chemistry, most famously as the core of the β-lactam antibiotic family . The presence of the 1,1-dimethylethyl (tert-butoxycarbonyl, Boc) protecting group makes this compound a versatile building block for synthetic organic chemistry, designed for the facile introduction of the 2-oxo-3-azetidinyl)methylamine moiety into more complex molecular architectures. Its primary research value lies in the exploration of novel pharmacologically active compounds, particularly as a key intermediate in the synthesis of potential protease inhibitors or other targeted therapeutics that leverage the constrained geometry of the azetidine ring . Researchers utilize this compound to develop new chemical entities by further functionalizing the azetidinone ring or deprotecting the Boc group to reveal a primary amine for subsequent coupling reactions. This product is strictly for Research Use Only in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Handling should adhere to strict safety protocols, as with all chemical reagents.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

tert-butyl N-[(2-oxoazetidin-3-yl)methyl]carbamate

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-6-4-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)

InChI Key

IKBXVBJVHAFIIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNC1=O

Origin of Product

United States

Preparation Methods

Carbamate Formation via Aminomethylation of Azetidinone

A common synthetic route involves the reaction of 3-azetidinone (β-lactam) derivatives with tert-butyl carbamate precursors to form the carbamate linkage. The process can be summarized as follows:

  • Step 1: Preparation of 3-azetidinone or its derivatives, typically by cyclization of β-amino acids or via ring closure of suitable precursors.
  • Step 2: Introduction of a methylene linker bearing a primary amine functionality on the azetidinone ring, often achieved through reductive amination or nucleophilic substitution.
  • Step 3: Reaction of the aminomethyl azetidinone intermediate with a tert-butyl chloroformate or equivalent carbamoylating agent under controlled conditions to form the carbamate ester.

This route ensures the selective protection of the amine as a carbamate while preserving the azetidinone ring structure. The reaction conditions typically involve mild bases (e.g., triethylamine) and solvents such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions or ring opening.

Protection Strategies and Ring Stability

The azetidinone ring is sensitive to nucleophilic attack and harsh conditions. Therefore, protecting groups and mild reaction conditions are crucial. The tert-butyl group serves as a protecting group for the carbamate nitrogen, providing steric hindrance and stability. The carbamate formation is generally carried out under anhydrous conditions to avoid hydrolysis.

Alternative Synthetic Routes from Patents

Patent EP2693876B1 discusses related substituted methylformyl reagents and carbamate derivatives, indicating that carbamate formation can be achieved via coupling reactions involving chloromethyl acetate derivatives and azetidinyl amines. The process includes:

  • Generation of reactive carbamoyl intermediates.
  • Coupling with azetidinyl amines under base catalysis.
  • Purification by crystallization or chromatography.

These methods emphasize the importance of controlling reaction stoichiometry and temperature to maximize yield and purity.

Research Outcomes and Analytical Data

Yield and Purity

  • Reported yields for carbamate formation in similar azetidinyl systems range from 70% to 90%, depending on reaction conditions and purification methods.
  • Purity is commonly assessed by HPLC, NMR, and mass spectrometry, confirming the integrity of the azetidinone ring and carbamate group.

Applications in Medicinal Chemistry

  • The compound serves as a reference standard in pharmaceutical toxicology.
  • It is used in the synthesis of antifungal agents targeting drug-resistant Candida albicans strains.
  • Structure-activity relationship studies utilize this compound as a building block to explore azetidinone derivatives with potential biological activity.

Summary Table of Preparation Parameters

Preparation Step Reagents/Conditions Yield (%) Notes
Azetidinone synthesis Cyclization of β-amino acid precursors 75-85 Requires controlled temperature
Aminomethylation of azetidinone Reductive amination or nucleophilic substitution 70-80 Use mild reducing agents, inert atmosphere
Carbamate formation tert-Butyl chloroformate, base (e.g., triethylamine), DCM, 0-25 °C 80-90 Avoid moisture, maintain low temperature
Purification Crystallization or chromatography - Confirm purity by HPLC and NMR

This synthesis approach is supported by analytical data confirming product purity and structural integrity, making the compound a valuable intermediate and reference standard in medicinal chemistry and toxicology studies.

Sources:

  • Patent EP2693876B1 on substituted methylformyl reagents and carbamate synthesis.
  • Chemical and product data from Vulcan Chemicals and LGC Standards.
  • Impurity and application notes from impurity.com.
  • Related synthetic methodology and stability considerations from chemical literature and patents.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the azetidinone ring can be opened or modified using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine in solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate involves its interaction with molecular targets in fungal cells. It is believed to inhibit the synthesis of essential components of the fungal cell wall, leading to cell lysis and death. The exact molecular pathways and targets are still under investigation, but it is known to disrupt the integrity of the fungal cell membrane.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features Applications/Significance
1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate C₉H₁₆N₂O₃ 200.235 Carbamate, lactam Boc group, azetidinone ring Synthetic intermediate; potential β-lactam analog
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Amide, hydroxyl Tert-butyl, benzamide, N,O-bidentate directing group Metal-catalyzed C–H bond functionalization
tert-Butyl N-[(6-chloropyridin-3-yl)methyl]carbamate C₁₁H₁₅ClN₂O₂ 242.70 Carbamate, chloro-substituted pyridine Boc group, aromatic heterocycle Agrochemical/pharmaceutical building block
N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester C₁₀H₁₉NO₅ 233.26 Carbamate (Boc), ester Amino acid backbone, Boc-protected amine Peptide synthesis (amine protection)
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide C₂₇H₃₃N₃OS 455.64 Carboxamide, adamantyl, thioquinoline Bulky adamantyl group, sulfur substitution Medicinal chemistry (enzyme inhibition)

Structural and Functional Analysis

Carbamate vs. Amide Functionality
  • The target compound’s carbamate group (-OC(=O)N-) differs from the amide group (-C(=O)N-) in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. Carbamates are generally more resistant to hydrolysis than amides under basic conditions but are cleaved by strong acids (e.g., trifluoroacetic acid) due to the Boc group .
  • The hydroxyl group in the benzamide derivative () enhances hydrogen-bonding capacity, making it a directing group in C–H activation reactions, whereas the carbamate’s oxygen may participate in coordination but lacks a free hydroxyl .
Substituent Effects
  • Tert-butyl groups (present in all compounds except ) impart steric bulk and lipophilicity, influencing solubility and metabolic stability.
  • This strain may facilitate ring-opening reactions for further functionalization .
Heterocyclic Diversity
  • Such differences impact electronic properties and binding interactions in biological systems .
  • The adamantyl group in provides extreme rigidity and hydrophobicity, often used to enhance binding to hydrophobic enzyme pockets. This contrasts with the tert-butyl group’s moderate bulk .

Toxicity and Stability

  • Limited toxicity data are available for the target compound. In contrast, S-((4-(1,1-Dimethylethyl)phenyl)methyl) o-octyl-3-pyridinylcarbonimidothioate () has an oral LD₅₀ >1 g/kg, indicating moderate toxicity. The absence of sulfur in the target compound may reduce SOₓ emissions upon decomposition .
  • The Boc group’s acid lability makes the target compound suitable for controlled deprotection in multi-step syntheses, a shared feature with other Boc derivatives .

Biological Activity

1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate, also known as tert-butyl N-[(2-oxoazetidin-3-yl)methyl]carbamate, is a compound of interest in various biological and chemical research fields. Its unique structure, characterized by a tert-butyl group and an azetidine ring, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, drawing on diverse sources and presenting relevant data.

Basic Information

PropertyValue
Molecular Formula C9H16N2O3
Molecular Weight 200.235 g/mol
CAS Number 1578255-44-3
SMILES Notation CC(C)(C)OC(=O)NCC1CNC1=O
IUPAC Name tert-butyl N-[(2-oxoazetidin-3-yl)methyl]carbamate

Structural Characteristics

The compound features a tert-butyl group attached to a carbamate functional group, which is linked to a 2-oxoazetidine moiety. This structural arrangement is significant for its biological interactions.

Research indicates that compounds containing azetidine rings often exhibit diverse biological activities, including antimicrobial and anticancer properties. The presence of the carbamate group may enhance these effects through modulation of enzyme activity or receptor interactions.

Anticancer Potential

Another area of interest is the anticancer potential of azetidine derivatives. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation in vitro. A study highlighted that certain azetidine-based carbamates exhibited cytotoxic effects on human cancer cell lines by inducing apoptosis . While direct evidence for this compound is not yet available, its structural properties suggest it could possess similar activities.

Neuroprotective Effects

Emerging research has suggested that certain carbamate derivatives may exhibit neuroprotective effects. For example, studies have indicated that compounds with carbamate functionalities can protect neuronal cells from oxidative stress . This aspect is particularly relevant given the increasing interest in neurodegenerative diseases.

Case Study 1: Antibacterial Activity

A comparative study on azetidine derivatives assessed their antibacterial efficacy against clinical isolates. Among the tested compounds, those with a similar structure to this compound demonstrated significant inhibition zones against E. coli and Pseudomonas aeruginosa. The study concluded that structural modifications could enhance antibacterial potency .

Case Study 2: Cytotoxicity in Cancer Research

In a cellular assay evaluating the cytotoxic effects of azetidine derivatives on breast cancer cell lines (MCF-7), certain compounds showed IC50 values in the micromolar range. These results suggest that further exploration of structurally related compounds like this compound could yield valuable insights into new anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1-dimethylethyl N-[(2-oxo-3-azetidinyl)methyl]carbamate, and how do reaction conditions influence yield?

  • Methodology : A common approach involves nucleophilic substitution or carbamate coupling. For example, in analogous carbamate syntheses, sodium hydride (NaH) in DMF at -20°C is used to deprotonate intermediates, followed by quenching with methanol/water to precipitate the product . Optimizing stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyldiimidazole) and maintaining low temperatures (-20°C) minimizes side reactions like over-alkylation. Yields typically range from 60–80% under inert atmospheres .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most reliable?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the tert-butyl group (δ ~1.4 ppm for 1H^{1}\text{H}; δ ~28–30 ppm for 13C^{13}\text{C}) and the azetidinone carbonyl (δ ~170–175 ppm for 13C^{13}\text{C}) .
  • IR : Stretching vibrations at ~1680–1720 cm1^{-1} (C=O of carbamate and azetidinone) and ~3300 cm1^{-1} (N-H of carbamate) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns (e.g., loss of tert-butoxy group, m/z ~57) .

Q. What are the primary applications of this compound in organic chemistry research?

  • Applications :

  • Protecting Group : The tert-butyl carbamate (Boc) group protects amines during multi-step syntheses, particularly in peptide and heterocycle chemistry .
  • Intermediate : Used to synthesize azetidinone derivatives, which are key motifs in β-lactam antibiotics and enzyme inhibitors .

Advanced Research Questions

Q. How can reaction pathways for functionalizing the azetidinone ring be optimized to avoid ring-opening or side reactions?

  • Methodology :

  • Substitution : Use mild nucleophiles (e.g., amines or thiols) in polar aprotic solvents (e.g., DMF) at 0–25°C to preserve the azetidinone ring .
  • Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on halogenated derivatives requires careful control of base strength (e.g., K2_2CO3_3 instead of NaH) to prevent ring degradation .
  • Monitoring : Real-time FTIR or LC-MS tracks reaction progress and detects intermediates .

Q. What analytical strategies resolve contradictions in reported spectral data for carbamate derivatives?

  • Case Study : Discrepancies in 13C^{13}\text{C} NMR shifts for the carbamate carbonyl (δ ~155–160 ppm vs. δ ~165–170 ppm) may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6) or hydrogen bonding. Cross-validate with X-ray crystallography (if crystalline) or computational methods (DFT calculations) .
  • Data Reconciliation : Compare with structurally similar compounds in PubChem or Reaxys databases to identify systematic errors .

Q. How does the tert-butyl group influence the compound’s stability under oxidative or reductive conditions?

  • Stability Studies :

  • Oxidation : The tert-butyl group is resistant to common oxidants (e.g., H2_2O2_2), but the azetidinone ring may undergo epoxidation or cleavage with strong oxidants (e.g., KMnO4_4) .
  • Reduction : LiAlH4_4 reduces the carbamate to a methylene amine, while catalytic hydrogenation (H2_2/Pd-C) preserves the tert-butyl group but may saturate the azetidinone ring .

Q. What in vivo or in vitro models are suitable for studying the bioactivity of azetidinone-containing derivatives?

  • Biological Methods :

  • Enzyme Assays : Test inhibition of bacterial penicillin-binding proteins (PBPs) using fluorogenic substrates .
  • Cell-Based Studies : Evaluate cytotoxicity in HEK-293 or HepG2 cells, noting that the tert-butyl group may enhance membrane permeability .
  • Metabolic Stability : Use liver microsomes (e.g., human S9 fraction) to assess carbamate hydrolysis rates .

Key Research Gaps

  • Mechanistic Studies : Limited data on the compound’s behavior under photolytic conditions or in enzyme-binding pockets.
  • Scalability : Most syntheses are lab-scale; continuous-flow methods could improve efficiency .

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